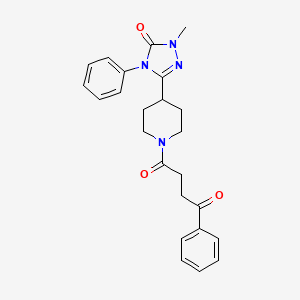

1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

5-HT2 Antagonist Activity

A study by Watanabe et al. (1992) investigated the synthesis and 5-HT2 antagonist activity of derivatives related to the compound . The research found that certain derivatives displayed potent 5-HT2 antagonist activity, surpassing known antagonists like ritanserin, and lacking alpha 1 antagonist activity in vivo. This suggests the potential application of these derivatives in the development of novel 5-HT2 receptor antagonists, which could be significant in the field of neuropsychopharmacology (Watanabe et al., 1992).

Efficient Synthesis of Amino Acids

Cal et al. (2012) described an efficient "one-pot" synthesis process using related dione compounds to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). This method yields these compounds with high purity and efficiency, indicating the utility of similar diones in the streamlined synthesis of important amino acids (Cal et al., 2012).

Role in Organic Reactions

The research by Zolfigol et al. (2006) demonstrated the use of a phenyl-1,2,4-triazole-3,5-dione derivative as an effective oxidizing agent in organic reactions. This study illustrates the potential role of similar dione compounds in facilitating certain types of organic transformations, particularly oxidation reactions under mild conditions (Zolfigol et al., 2006).

Applications in Chemistry of Schiff Bases

The study by Bhowmik et al. (2011) focused on the synthesis and characterization of nickel(II) and copper(II) complexes with Schiff base ligands derived from 1-phenylbutane-1,3-dione, a compound structurally similar to the one . This indicates the potential application of similar diones in the synthesis of metal complexes, which are significant in various areas of coordination chemistry (Bhowmik et al., 2011).

Synthesis of Novel Organic Compounds

Research by Collins et al. (1999) explored the oxidative behavior of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, leading to the formation of various novel compounds. This study highlights the reactivity of similar triazin-diones and their role in the synthesis of new organic molecules, which can have implications in medicinal chemistry and material science (Collins et al., 1999).

Potential in Magnetic Material Synthesis

Mei et al. (2012) synthesized novel ring-like compounds using 4,4,4-trifluoro-1-phenylbutane-1,3-dione as a coligand, revealing their single-molecule magnet behavior. This demonstrates the potential application of similar diones in the development of magnetic materials, which could have significant implications in the field of materials science and nanotechnology (Mei et al., 2012).

Solubility and Partitioning in Drug Development

Volkova et al. (2020) studied the solubility and partitioning processes of a 1,2,4-triazole compound in biologically relevant solvents, showcasing its potential as an antifungal compound. This research underscores the importance of understanding the solubility and distribution characteristics of similar compounds in drug development, particularly for antifungal applications (Volkova et al., 2020).

properties

IUPAC Name |

1-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-26-24(31)28(20-10-6-3-7-11-20)23(25-26)19-14-16-27(17-15-19)22(30)13-12-21(29)18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWNPWNJRHUWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2610607.png)

![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)

![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)

![3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2610613.png)

![N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2610615.png)

![8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2610616.png)

![1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2610617.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2610621.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2610626.png)

![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)